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Compound of Interest

Compound Name: EB 47

Cat. No.: B1147141 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
CD47 is a transmembrane protein that acts as a "don't eat me" signal to macrophages by

binding to its receptor, SIRPα, on the macrophage surface.[1] Many cancer cells overexpress

CD47 to evade immune surveillance.[2][3] Therapeutic strategies using anti-CD47 antibodies

are being developed to block the CD47-SIRPα interaction, thereby promoting macrophage-

mediated phagocytosis of tumor cells.[2][3][4] This application note provides a protocol for

analyzing apoptosis and cell death induced by anti-CD47 antibodies using flow cytometry with

Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for

phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma

membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be

detected by fluorescently labeled Annexin V.[5] Propidium Iodide (PI) is a fluorescent nucleic

acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It

can, however, penetrate the compromised membranes of late apoptotic and necrotic cells,

where it binds to DNA and fluoresces.[5] By using Annexin V and PI in combination, it is

possible to distinguish between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin

V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5][6]
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Data Presentation
Table 1: Hypothetical Results of Anti-CD47 Antibody Treatment on Cancer Cells

Treatment
Group

Concentration
(µg/mL)

% Viable Cells
(Annexin V- /
PI-)

% Early
Apoptotic
Cells (Annexin
V+ / PI-)

% Late
Apoptotic/Necr
otic Cells
(Annexin V+ /
PI+)

Untreated

Control
0 95.2 ± 2.1 2.5 ± 0.5 2.3 ± 0.4

Isotype Control 10 94.8 ± 2.5 2.8 ± 0.6 2.4 ± 0.5

Anti-CD47

Antibody
1 85.6 ± 3.2 8.1 ± 1.1 6.3 ± 0.9

Anti-CD47

Antibody
5 62.3 ± 4.5 25.4 ± 2.8 12.3 ± 1.7

Anti-CD47

Antibody
10 40.1 ± 5.1 42.7 ± 3.9 17.2 ± 2.3

Staurosporine

(Positive Control)
1 µM 15.7 ± 3.8 55.2 ± 4.2 29.1 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.
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Caption: CD47-SIRPα signaling pathway and therapeutic blockade.

Experimental Workflow

1. Cell Culture and Treatment
- Seed cancer cells

- Treat with Anti-CD47 Ab, controls

2. Cell Harvesting
- Collect both adherent and floating cells

3. Cell Washing
- Wash cells with cold PBS

4. Staining
- Resuspend in 1X Binding Buffer

- Add Annexin V-FITC and PI

5. Incubation
- Incubate for 15-20 min at RT in the dark

6. Flow Cytometry Analysis
- Analyze within 1 hour
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Caption: Experimental workflow for apoptosis detection.

Experimental Protocols
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Materials
Cancer cell line of interest

Anti-CD47 antibody (and appropriate isotype control)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

Flow cytometer

Cell Culture and Treatment
Seed the cancer cells in appropriate culture plates or flasks at a density that will allow for

logarithmic growth during the treatment period.

Allow the cells to adhere and grow for 24 hours.

Treat the cells with varying concentrations of the anti-CD47 antibody, an isotype control

antibody, and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Staining Protocol for Flow Cytometry.[5][7][8]
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare

a sufficient volume for all samples.

Cell Harvesting:

For adherent cells, carefully collect the culture medium, which may contain apoptotic

floating cells.

Wash the adherent cells with PBS and then detach them using a gentle cell dissociation

reagent (e.g., Trypsin-EDTA).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the detached cells with the collected culture medium.

For suspension cells, simply collect the cells.

Cell Counting: Count the cells to ensure you have 1-5 x 10^5 cells per sample.

Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

Staining:

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC to the cell suspension.

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

Add 5 µL of Propidium Iodide to the cell suspension.

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. The

samples are now ready for analysis.

Flow Cytometry Analysis
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to

set the appropriate voltages and compensation.

Acquire the data for your samples. It is recommended to analyze the cells immediately, or at

least within one hour of staining.

Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to visualize the different cell

populations.

Gate the populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
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Issue Possible Cause Solution

High background staining in

negative control
Cell damage during harvesting

Use a gentler cell detachment

method; keep cells on ice.

Weak Annexin V signal in

positive control
Insufficient incubation time

Ensure incubation is carried

out for the recommended

duration.

Low concentration of Ca2+

Ensure 1X Binding Buffer is

prepared correctly with

sufficient CaCl2.

Most cells are PI positive
Cells were past the early

apoptotic stage

Reduce the treatment duration

or drug concentration.

Cells were not analyzed

promptly after staining

Analyze samples as soon as

possible after the staining

procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Apoptosis
Induced by Anti-CD47 Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147141#flow-cytometry-analysis-of-apoptosis-
induced-by-eb-47]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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